REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[CH3:9][CH:10]1[NH:12][CH2:11]1>CCCCCCCCCC>[CH3:8][C:2]1[CH:1]=[C:6]([CH:5]=[CH:4][CH:3]=1)[O:7][CH2:9][CH:10]([NH2:12])[CH3:11]
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC=C1O)C
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
CC1CN1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react in an autoclave at 5 kg/cm2G at 150° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
Thereafter, the resultant reaction product
|
Type
|
ADDITION
|
Details
|
was treated in the same manner as in Example 17
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(OCC(C)N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |